4-(1-Ethyl-imidazol-2-yl)-nitrobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-ethyl-2-(4-nitrophenyl)imidazole |
InChI |
InChI=1S/C11H11N3O2/c1-2-13-8-7-12-11(13)9-3-5-10(6-4-9)14(15)16/h3-8H,2H2,1H3 |
InChI Key |
FQVCYALHZJDQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 1 Ethyl Imidazol 2 Yl Nitrobenzene
Retrosynthetic Analysis of the 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed, outlining potential synthetic routes.
The most common disconnections focus on the key bonds forming the molecular framework: the carbon-carbon bond linking the imidazole (B134444) and nitrobenzene (B124822) rings, and the nitrogen-carbon bond of the N-ethyl group.
Disconnection A (C-C Bond): Cleavage of the bond between the imidazole C2 carbon and the phenyl ring. This is a highly strategic disconnection that leads to two primary synthetic pathways based on well-established cross-coupling reactions. It suggests precursors such as a 1-ethyl-2-functionalized imidazole (e.g., a boronic acid, stannane, or halide) and a functionalized 4-nitrobenzene (e.g., a halide or boronic acid). This approach is favored in modern synthesis due to the high efficiency and functional group tolerance of reactions like the Suzuki-Miyaura or Stille couplings. amazonaws.comorganic-chemistry.org
Disconnection B (Imidazole Ring Formation): This approach involves breaking down the imidazole heterocycle itself. This leads to a multicomponent synthesis strategy. For instance, the ring could be constructed from 4-nitrobenzaldehyde, ethylamine, glyoxal (B1671930), and an ammonia (B1221849) source. The Van Leusen imidazole synthesis, using 4-nitrobenzaldehyde, ethylamine, and tosylmethyl isocyanide (TosMIC), represents a powerful realization of this strategy. organic-chemistry.org
Disconnection C (N-Alkylation): This involves disconnecting the ethyl group from the imidazole nitrogen. This route presupposes the synthesis of a 2-(4-nitrophenyl)imidazole intermediate, which is then alkylated with an ethylating agent like ethyl iodide or diethyl sulfate (B86663). A significant challenge in this approach is achieving regioselectivity, as alkylation can potentially occur at either of the imidazole's nitrogen atoms. researchgate.net
These disconnections form the basis for the detailed synthetic strategies discussed in the subsequent sections.
Strategies for the Construction of the Imidazole Ring System
The formation of the 1-ethyl-2-(4-nitrophenyl)imidazole core is central to the synthesis. This can be achieved either by building the ring system with the substituents already in place or by functionalizing a pre-existing imidazole ring.
Cyclization Reactions for Imidazole Moiety Formation
Several classical and modern cyclization methods can be employed to construct the substituted imidazole ring. These reactions assemble the heterocyclic core from acyclic precursors.
One of the most versatile methods is the Van Leusen Imidazole Synthesis . This three-component reaction combines an aldehyde (4-nitrobenzaldehyde), a primary amine (ethylamine), and tosylmethyl isocyanide (TosMIC). The reaction proceeds through the in situ formation of an aldimine from the aldehyde and amine, which then reacts with TosMIC in a base-promoted cycloaddition to yield the 1,2,5-trisubstituted imidazole framework, which in this case would directly form the desired 1-ethyl-2-(4-nitrophenyl)imidazole scaffold after tautomerization. organic-chemistry.org
The Debus-Radziszewski synthesis offers another pathway. In this method, a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-nitrobenzaldehyde), and ammonia are condensed. pharmaguideline.comnih.gov This would form 2-(4-nitrophenyl)imidazole. The ethyl group would then need to be introduced in a subsequent N-alkylation step, which presents challenges of regioselectivity.
Modern metal-catalyzed methods also provide routes to substituted imidazoles. For example, copper-catalyzed oxidative diamination of terminal alkynes with amidines can produce 1,2,4-trisubstituted imidazoles. chim.it While adaptable, this might be a less direct route to the specific target compound compared to multicomponent cyclizations.
| Cyclization Method | Key Precursors | Key Features |
| Van Leusen Synthesis | 4-Nitrobenzaldehyde, Ethylamine, TosMIC | Convergent three-component reaction; directly forms the 1,2-disubstituted pattern. |
| Debus-Radziszewski Synthesis | Glyoxal, 4-Nitrobenzaldehyde, Ammonia | Forms the 2-substituted imidazole core; requires a separate N-alkylation step. |
| Metal-Catalyzed Cyclizations | Alkynes, Amidines, Metal Catalyst (e.g., Copper) | Modern approach with broad scope; may require more steps to achieve the target substitution. |
Regioselective Functionalization of Imidazole Precursors
Alternatively, the target molecule can be built by functionalizing simpler imidazole starting materials. This requires precise control over the position of substitution (regioselectivity).
N-Alkylation: Starting with 2-(4-nitrophenyl)imidazole, the ethyl group can be introduced via N-alkylation. The reaction of the imidazole with an alkylating agent like ethyl iodide in the presence of a base (e.g., NaH, K2CO3) is a standard procedure. However, for an unsymmetrically substituted imidazole, this can lead to a mixture of N-1 and N-3 alkylated isomers. The regiochemical outcome can be influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituent at the C2 position. researchgate.net
C-H Arylation: A more contemporary approach is the direct C-H arylation of a pre-formed 1-ethylimidazole (B1293685). nih.gov In this method, a transition metal catalyst, typically palladium-based, is used to couple 1-ethylimidazole directly with an aryl halide like 1-bromo-4-nitrobenzene. This strategy is highly atom-economical as it avoids the need to pre-functionalize the imidazole at the C2 position (e.g., halogenation or borylation). The C2 position of the imidazole ring is the most acidic and is often preferentially functionalized in such reactions. researchgate.net
Approaches for Introducing the Nitrobenzene Substructure
The 4-nitrophenyl group can be incorporated either by using a nitrobenzene-containing starting material in a ring-forming reaction or by attaching it to a pre-formed imidazole ring.
Nitration Methodologies for Aromatic Systems
One conceivable, though less common, route is the nitration of a precursor molecule, 1-ethyl-2-phenylimidazole. Standard nitration conditions involve treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comkhanacademy.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the benzene (B151609) ring.
However, this approach faces significant challenges. The imidazole ring itself can be sensitive to the harsh, oxidative conditions of nitration. pharmaguideline.com Furthermore, the 1-ethyl-imidazol-2-yl substituent is an activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring. Since the para position is where the imidazole is attached, nitration would predominantly occur at the ortho positions, leading to the formation of 4-(1-Ethyl-imidazol-2-yl)-2-nitrobenzene and its isomers, not the desired 4-nitro product. Therefore, nitration of the fully formed aryl-imidazole is not a viable strategy for this specific isomer.
Coupling Reactions for Imidazole-Nitrobenzene Linkage
The most efficient and widely used strategies for forging the C-C bond between the imidazole and nitrobenzene rings involve transition metal-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group compatibility.
The Suzuki-Miyaura coupling is a premier choice for this transformation. organic-chemistry.orgnih.gov This palladium-catalyzed reaction couples an organoboron compound with an organic halide. Two main variations are possible for synthesizing the target molecule:
Coupling of 1-ethyl-2-bromoimidazole with 4-nitrophenylboronic acid .
Coupling of (1-ethyl-1H-imidazol-2-yl)boronic acid with 1-bromo-4-nitrobenzene .
Both routes are highly effective, with the choice often depending on the commercial availability and ease of synthesis of the respective precursors. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄). nih.govresearchgate.net A recent development has even shown the possibility of using nitroarenes directly as coupling partners in Suzuki-Miyaura reactions, cleaving the C–NO₂ bond, which presents an innovative but less conventional route. organic-chemistry.org
The Ullmann reaction provides a copper-catalyzed alternative for creating the aryl-heteroaryl bond. wikipedia.orgorganic-chemistry.org The classical Ullmann reaction involves the coupling of two aryl halides with copper powder at high temperatures. Modern variations, known as Ullmann-type reactions, are more versatile and can couple an aryl halide (e.g., 1-iodo-4-nitrobenzene) with a heterocycle like 1-ethylimidazole under milder conditions, often using a copper(I) salt (e.g., CuI) and a ligand. researchgate.netresearchgate.net
| Coupling Reaction | Imidazole Precursor | Nitrobenzene Precursor | Catalyst System |
| Suzuki-Miyaura | 1-Ethyl-2-bromoimidazole | 4-Nitrophenylboronic acid | Palladium catalyst + Base |
| Suzuki-Miyaura | (1-Ethyl-1H-imidazol-2-yl)boronic acid | 1-Bromo-4-nitrobenzene | Palladium catalyst + Base |
| Ullmann-Type | 1-Ethylimidazole | 1-Iodo-4-nitrobenzene | Copper(I) salt + Ligand |
| Direct C-H Arylation | 1-Ethylimidazole | 1-Bromo-4-nitrobenzene | Palladium catalyst + Base |
Stereoselective and Regioselective Introduction of the 1-Ethyl Substituent
A critical step in the synthesis of this compound is the precise placement of the ethyl group on the N-1 position of the imidazole ring. This requires careful consideration of N-alkylation strategies and methods to control regioselectivity, especially given the presence of two potentially reactive nitrogen atoms in the imidazole ring. The precursor for this step is typically 2-(4-nitrophenyl)-1H-imidazole, which can be synthesized through methods such as the Debus-Radziszewski reaction.
N-Alkylation Strategies on the Imidazole Nitrogen
The introduction of an ethyl group onto the imidazole nitrogen is typically achieved through N-alkylation reactions. This involves the reaction of the imidazole nitrogen with an ethylating agent. Common ethylating agents include ethyl halides (such as ethyl iodide or ethyl bromide) and diethyl sulfate.
The reaction is generally carried out in the presence of a base, which deprotonates the imidazole nitrogen, rendering it more nucleophilic and facilitating the attack on the electrophilic ethylating agent. The choice of base and solvent is crucial in influencing the reaction's efficiency and regioselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). Solvents often employed are polar aprotics like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
Advanced strategies for N-alkylation include the use of phase-transfer catalysis (PTC). Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the imidazolide (B1226674) anion from an aqueous or solid phase to an organic phase where the ethylating agent is present, often leading to milder reaction conditions and improved yields. researchgate.net Ionic liquids have also been explored as "green" recyclable alternatives to traditional dipolar aprotic solvents for regioselective alkylation. rsc.orgalfa-chemistry.com
Control of Regioselectivity in Ethyl Group Placement
A significant challenge in the N-alkylation of unsymmetrical imidazoles, such as 2-(4-nitrophenyl)-1H-imidazole, is achieving regioselectivity. The imidazole ring has two nitrogen atoms, N-1 and N-3, both of which can potentially be alkylated, leading to a mixture of isomers. In the case of 2-(4-nitrophenyl)-1H-imidazole, the electronic properties of the 2-substituent play a pivotal role in directing the incoming ethyl group.
The 4-nitrophenyl group at the C-2 position is strongly electron-withdrawing. This electronic effect influences the acidity of the N-H proton and the nucleophilicity of the two ring nitrogens. In the presence of a base, the proton is removed to form an imidazolide anion, where the negative charge is delocalized over both nitrogen atoms. However, the electron-withdrawing nature of the 2-substituent tends to decrease the electron density more significantly at the adjacent N-1 and N-3 positions.
Generally, for imidazoles bearing an electron-withdrawing group at the C-4 (or C-5) position, alkylation tends to favor the nitrogen atom further away from the substituent due to reduced steric hindrance and electronic deactivation. derpharmachemica.combeilstein-journals.org For 2-substituted imidazoles, steric hindrance from the substituent at C-2 can direct the alkylation to the N-1 position.
The choice of reaction conditions can also be used to control the regioselectivity. For instance, in the alkylation of 4(5)-nitro-1H-imidazoles in acidic media, temperature has been shown to be a determining factor. At lower temperatures, the 5-nitro isomer is predominantly formed, while at higher temperatures, the thermodynamically more stable 4-nitro isomer is favored. rsc.org For the N-alkylation of 2-(4-nitrophenyl)-1H-imidazole, careful optimization of the base, solvent, temperature, and ethylating agent is necessary to selectively obtain the desired this compound. The use of a strong base like sodium hydride in a polar aprotic solvent often provides good regioselectivity for the N-1 alkylation. beilstein-journals.org
Table 1: Factors Influencing Regioselectivity in N-Alkylation of 2-(4-nitrophenyl)-1H-imidazole
| Factor | Influence on Regioselectivity | Rationale |
| Electronic Effects | The electron-withdrawing 4-nitrophenyl group at C-2 reduces the nucleophilicity of the adjacent nitrogen atoms. | This can lead to a preference for alkylation at the less sterically hindered and electronically less deactivated nitrogen. |
| Steric Hindrance | The bulky 4-nitrophenyl group at C-2 can sterically hinder the approach of the ethylating agent to the adjacent nitrogen, favoring alkylation at N-1. | The size of the alkylating agent also plays a role; larger agents will experience more steric hindrance. |
| Base | The choice of base can influence the position of the equilibrium between the two tautomeric forms of the imidazolide anion. | Strong, non-nucleophilic bases like NaH are often used to ensure complete deprotonation. |
| Solvent | Polar aprotic solvents like DMF and acetonitrile are commonly used and can influence the solvation of the imidazolide anion and the transition state. | The solvent can affect the reactivity and selectivity of the alkylation reaction. |
| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. | Higher temperatures may favor the formation of the thermodynamically more stable isomer. rsc.org |
Novel Synthetic Pathways and Process Optimization
In recent years, there has been a significant drive towards the development of more sustainable, efficient, and cost-effective synthetic methodologies. This has led to the exploration of green chemistry approaches, multi-component reactions, and novel catalytic systems for the synthesis of imidazole derivatives like this compound.
Sustainable and Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of imidazoles. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methods. For the synthesis of the 2-(4-nitrophenyl)-1H-imidazole precursor, a catalyst-free approach using the bio-based green solvent ethyl lactate (B86563) has been reported for the Debus-Radziszewski reaction. tandfonline.com This method offers satisfactory yields and simple filtration-based work-up, aligning with several green chemistry principles. tandfonline.com Other green approaches for the synthesis of triaryl-imidazoles have utilized natural catalysts like lemon juice. mdpi.com
For the N-alkylation step, the use of flow chemistry presents a sustainable and scalable alternative to traditional batch processes. thalesnano.comresearchgate.netresearchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced waste. A continuous flow process for the N-alkylation of imidazole using acidic zeolite catalysts has been developed, which offers high productivity and a simple work-up where water is the only side-product. thalesnano.comresearchgate.net
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly attractive for the synthesis of complex molecules like substituted imidazoles. mdpi.comresearchgate.netnih.gov The Debus-Radziszewski imidazole synthesis is a classic example of a three-component reaction, involving a dicarbonyl compound, an aldehyde, and ammonia. researchgate.netresearchgate.netmdpi.comwikipedia.org This can be adapted to a four-component reaction to directly introduce the N-substituent by replacing ammonia with a primary amine.
A one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under microwave irradiation has been reported as a green and efficient method. nih.gov Such a strategy could potentially be adapted for the direct synthesis of this compound by reacting a suitable glyoxal derivative, 4-nitrobenzaldehyde, and ethylamine. This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures.
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages |
| Traditional Two-Step Synthesis | Well-established chemistry; allows for isolation and purification of intermediates. | Can be time-consuming; may require harsh reagents and solvents; regioselectivity can be an issue. |
| Green Chemistry Approaches | Environmentally friendly; often uses renewable resources and non-toxic catalysts; can be safer. | May require optimization of reaction conditions; catalyst stability and reusability can be a concern. |
| Multi-Component Reactions (MCRs) | High atom economy; convergent synthesis; reduced reaction steps and waste; operational simplicity. | Can be challenging to optimize for complex substrates; may lead to complex product mixtures if not well-controlled. |
| Flow Chemistry | Precise control over reaction parameters; enhanced safety; improved scalability and reproducibility; potential for automation. | Requires specialized equipment; initial setup costs can be high; catalyst deactivation can be an issue. |
Catalyst Development for Key Synthetic Transformations
The development of novel and efficient catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound, catalyst development is focused on both the formation of the imidazole ring and the N-ethylation step.
In the context of the Debus-Radziszewski reaction, a variety of catalysts have been explored to improve yields and reaction conditions. These include the use of cupric chloride under microwave irradiation, derpharmachemica.com and various solid-supported acid catalysts. More recently, magnetic nanoparticle-supported catalysts have gained attention due to their high efficiency and ease of recovery and reusability, which aligns with green chemistry principles. mdpi.com
For the N-alkylation step, catalyst development has focused on achieving high regioselectivity under mild conditions. As mentioned, phase-transfer catalysts have shown promise in this area. researchgate.net Furthermore, transition metal-catalyzed C-N cross-coupling reactions represent a powerful tool for the formation of C-N bonds. acs.org While more commonly used for N-arylation, developments in this area could potentially lead to novel catalytic methods for N-ethylation of imidazoles. For instance, iron-catalyzed cross-coupling of vinyl halides with imidazoles has been reported, suggesting the potential for developing similar methods for N-alkylation. researchgate.net Research into nanoscale iron catalysts has also shown their effectiveness in direct N-alkylation of anilines with alcohols, a methodology that could potentially be adapted for imidazoles. rsc.org
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound relies heavily on effective isolation and purification techniques at each stage to remove unreacted starting materials, by-products, and residual solvents. The distinct chemical properties of the intermediate and the final product dictate the specific methods employed.
Intermediate: 2-(4-nitrophenyl)-1H-imidazole
Isolation: The formation of 2-(4-nitrophenyl)-1H-imidazole via condensation reaction typically results in the product precipitating from the reaction mixture upon cooling or after being poured into cold water. rasayanjournal.co.in The crude solid product is then collected using vacuum filtration and washed with water to remove inorganic salts like ammonium acetate (B1210297), followed by a cold, non-polar solvent like hexane (B92381) to remove less polar impurities.
Purification: Recrystallization is the primary method for purifying the crude intermediate. beilstein-journals.orgderpharmachemica.com A solvent system is chosen in which the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. Ethanol or a mixture of methanol (B129727) and water are commonly effective for this class of compounds. beilstein-journals.org The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration.
Final Product: this compound
Isolation: Following the N-ethylation reaction, the workup procedure begins with quenching the reaction mixture, often with water, to deactivate any remaining base or reactive alkylating agent. The product is then extracted from the aqueous mixture into an immiscible organic solvent, such as ethyl acetate or dichloromethane. beilstein-journals.orgrsc.org The organic layer is subsequently washed with water and brine to remove residual DMF and inorganic salts. Finally, the organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude final product is most effectively purified using column chromatography on silica (B1680970) gel. beilstein-journals.orgrsc.orgnih.gov This technique separates compounds based on their differing polarities. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used as the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), the unreacted starting material, the desired product, and any potential by-products can be separated and collected in different fractions. The purity of the collected fractions is monitored by thin-layer chromatography (TLC). If the purified product is a solid, a final recrystallization step can be performed to achieve high crystalline purity.
The table below summarizes the common purification techniques for each compound.
| Compound | Primary Isolation Method | Primary Purification Method | Purity Analysis |
|---|---|---|---|
| 2-(4-nitrophenyl)-1H-imidazole | Precipitation and Filtration | Recrystallization (e.g., from Ethanol/Water) | TLC, Melting Point, NMR Spectroscopy |
| This compound | Liquid-Liquid Extraction | Column Chromatography (Silica Gel) | TLC, NMR Spectroscopy, Mass Spectrometry |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Ethyl Imidazol 2 Yl Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and through-bond correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene is expected to show distinct signals corresponding to the protons of the ethyl group, the imidazole (B134444) ring, and the nitrobenzene (B124822) ring. The electron-withdrawing nature of the nitro group and the aromatic character of the heterocyclic and benzene (B151609) rings cause the aromatic protons to resonate at downfield chemical shifts.
The protons on the nitrobenzene ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene system. The protons ortho to the strongly electron-withdrawing nitro group (H-3' and H-5') are significantly deshielded and appear at a lower field compared to the protons meta to the nitro group (H-2' and H-6'). The ethyl group protons present a classic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. The protons on the imidazole ring (H-4 and H-5) are expected to appear as distinct signals in the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3', H-5' (Nitrobenzene) | ~8.30 | Doublet (d) | ~8.8 |
| H-2', H-6' (Nitrobenzene) | ~7.80 | Doublet (d) | ~8.8 |
| H-5 (Imidazole) | ~7.30 | Doublet (d) | ~1.2 |
| H-4 (Imidazole) | ~7.15 | Doublet (d) | ~1.2 |
| -CH₂- (Ethyl) | ~4.20 | Quartet (q) | ~7.3 |
Note: Predicted values are based on established principles and data from analogous structures.
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of nine distinct signals are expected, accounting for the symmetry in the 4-nitrophenyl group. The carbon atom attached to the nitro group (C-4') and the carbon linking the two rings (C-2 of the imidazole) are typically found at low field values due to significant deshielding effects. Carbons within the aromatic rings resonate in the characteristic region of approximately 110-150 ppm, while the aliphatic carbons of the ethyl group appear at higher field.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4' (C-NO₂) | ~147.5 |
| C-2 (Imidazole, C-N=) | ~145.0 |
| C-1' (C-Ar) | ~136.0 |
| C-4 (Imidazole, =CH) | ~129.5 |
| C-2', C-6' (Nitrobenzene) | ~128.0 |
| C-3', C-5' (Nitrobenzene) | ~124.5 |
| C-5 (Imidazole, =CH) | ~122.0 |
| -CH₂- (Ethyl) | ~42.0 |
Note: Predicted values are based on established principles and data from analogous structures.
While 1D NMR provides primary structural information, 2D NMR experiments are essential for unambiguously confirming the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, key correlations would be observed between the methylene and methyl protons of the ethyl group, confirming the ethyl fragment. It would also show coupling between the adjacent protons on the nitrobenzene ring (H-2'/H-3' and H-5'/H-6'), although in a simple AA'BB' system this might be complex. A weak correlation between the H-4 and H-5 protons of the imidazole ring would also be expected.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH coupling). It would definitively link the proton signals for the ethyl group, the imidazole ring, and the nitrobenzene ring to their corresponding carbon signals listed in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity between different molecular fragments through long-range (2-3 bond) couplings. Key HMBC correlations would include:
A correlation from the methylene protons (-CH₂) of the ethyl group to the C-5 carbon of the imidazole ring, confirming the N-ethyl substitution.
Correlations from the imidazole protons (H-4, H-5) to the carbons of the nitrobenzene ring, and vice-versa. Specifically, a strong correlation from the H-2' and H-6' protons of the nitrobenzene ring to the C-2 carbon of the imidazole ring would provide definitive proof of the linkage between the two aromatic systems.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
IR spectroscopy is particularly effective for identifying polar functional groups. The spectrum of this compound is dominated by the intense absorption bands of the nitro group. Data from closely related compounds such as 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole show characteristic peaks for the nitro-phenyl-imidazole core. rsc.orgrsc.org
N-O Stretching: The most prominent features are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, appearing in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. rsc.orgrsc.org
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the ethyl group's C-H bonds appear just below 3000 cm⁻¹.
C=C and C=N Stretching: A series of bands in the 1400-1610 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds in the benzene ring and the carbon-carbon and carbon-nitrogen bonds of the imidazole ring. rsc.orgrsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3100-3150 | Aromatic C-H Stretch | Medium-Weak |
| ~2850-2980 | Aliphatic C-H Stretch | Medium |
| ~1605 | Aromatic C=C Stretch | Medium |
| ~1520 | Asymmetric NO₂ Stretch | Strong |
| ~1450-1490 | Aromatic C=C Stretch | Medium |
Note: Frequencies are based on data from analogous structures containing the 2-(4-nitrophenyl)imidazole moiety. rsc.orgrsc.org
Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretch of the nitro group, which is strong in the IR spectrum, is also typically a prominent band in the Raman spectrum. Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, are often strong in Raman spectra and weak in IR, providing confirmatory structural information. vu.ltresearchgate.net
Table 4: Expected Raman Scattering Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3050-3100 | Aromatic C-H Stretch | Medium |
| ~1605 | Aromatic Ring Stretch | Strong |
| ~1345 | Symmetric NO₂ Stretch | Strong |
| ~1100 | Phenyl Ring Breathing Mode | Medium |
Note: Expected peak positions and intensities are based on general principles of Raman spectroscopy for nitroaromatic and imidazole compounds. vu.ltresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical tool for confirming the molecular weight and deducing the structural components of a molecule through its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. For this compound, with a chemical formula of C₁₁H₁₁N₃O₂, the theoretical exact mass of the neutral molecule is 217.0851 g/mol . In HRMS analysis, the compound is typically observed as a protonated molecular ion [M+H]⁺. The precise mass of this ion allows for unambiguous confirmation of its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. For related compounds like 2-(4-Nitrophenyl)-1H-benzimidazole, the protonated molecular ion is the base peak observed in ESI-MS analysis. rsc.org
| Formula | Species | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₁H₁₁N₃O₂ | [M] | 217.0851 |
| C₁₁H₁₂N₃O₂⁺ | [M+H]⁺ | 218.0929 |
| C₁₁H₁₁N₃NaO₂⁺ | [M+Na]⁺ | 240.0749 |
The structure consists of a stable nitrobenzene ring linked to an ethyl-imidazole ring. Common fragmentation pathways would likely involve:
Loss of the ethyl group: Cleavage of the ethyl group (C₂H₅, 29 Da) from the imidazole nitrogen is a probable fragmentation, leading to a significant fragment ion.
Cleavage of the nitro group: The nitro group (-NO₂, 46 Da) can be lost, or sequential losses of O and NO can occur.
Ring fragmentation: Fragmentation of the imidazole or benzene rings can occur, though this typically requires higher collision energy.
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment (m/z) | Structural Assignment |
|---|---|---|---|---|
| 218.09 | [M+H - C₂H₄]⁺ | Ethene (28.03 Da) | 190.06 | Loss of ethene from ethyl group |
| 218.09 | [M+H - NO₂]⁺ | Nitrogen dioxide (46.01 Da) | 172.08 | Loss of nitro group |
| 218.09 | [C₉H₈N₃O₂]⁺ | Ethane (30.05 Da) | 188.04 | Loss of ethyl radical (less common in ESI) |
| 172.08 | [C₁₁H₁₂N]⁺ | Carbon monoxide (28.00 Da) | 144.08 | Subsequent fragmentation of the nitro-depleted ion |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis
While a specific crystal structure for this compound has not been reported, analysis of closely related structures provides significant insight into its expected geometry. A key conformational feature is the dihedral angle between the planes of the imidazole and the nitrobenzene rings. This angle is determined by a balance between the steric hindrance of the ortho-hydrogens and the electronic effects favoring planarity for π-system conjugation.
In analogous compounds, this dihedral angle varies. For instance, in 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, the imidazole and 4-nitrobenzene moieties are nearly co-planar, with a dihedral angle of 8.99°. iucr.org In another related structure, 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, the dihedral angle between the benzene and imidazole rings is 7.72°. nih.gov Conversely, in some substituted 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoates, the angle can be larger, around 37°. Based on these examples, a relatively small dihedral angle, indicating near co-planarity, is expected for this compound, which would facilitate electronic communication between the two aromatic rings.
| Structural Parameter | Expected Value/Feature | Basis from Analogous Compounds |
|---|---|---|
| Crystal System | Likely Monoclinic or Triclinic | Common for organic molecules of similar complexity. nih.govresearchgate.net |
| Dihedral Angle (Imidazole-Benzene) | ~5° - 15° | Observed near co-planarity in similar 1-(4-nitrophenyl)imidazole structures. iucr.org |
| Nitro Group Twist Angle | ~10° - 15° | The nitro group is often slightly twisted out of the benzene plane. researchgate.net |
| Bond Lengths/Angles | Within standard ranges | Consistent with established values for imidazole and nitrobenzene derivatives. |
The crystal packing is governed by non-covalent interactions that dictate the supramolecular architecture. For this compound, several types of interactions are anticipated to be significant. The nitro group is a strong hydrogen bond acceptor, while the C-H bonds of the imidazole and benzene rings can act as weak hydrogen bond donors.
Therefore, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro group are highly probable, linking molecules into chains or layers. nih.gov Additionally, π-π stacking interactions between the aromatic imidazole and nitrobenzene rings of adjacent molecules are expected, which would further stabilize the crystal lattice. nih.gov The presence of the ethyl group may influence packing by introducing van der Waals interactions without significantly disrupting the formation of stronger hydrogen bonds or π-stacking. In the crystal structure of 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, prominent O—H⋯Br and C—H⋯Br hydrogen bonds dictate the packing arrangement. iucr.org
Electronic Spectroscopy for Electronic Transitions and Energy Levels
Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. The absorption of light promotes electrons from lower energy molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to higher energy ones (like the LUMO - Lowest Unoccupied Molecular Orbital). The resulting spectrum is characteristic of the molecule's conjugated π-system.
The structure of this compound contains two primary chromophores: the imidazole ring and the nitrobenzene ring. The conjugation between these two systems is expected to give rise to distinct absorption bands. The spectrum would likely be dominated by intense π→π* transitions. Based on data from related compounds, such as other benzimidazole (B57391) derivatives, multiple absorption bands can be expected. For example, Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate displays three major absorption bands at 229 nm, 262 nm, and 326 nm. mdpi.com The presence of the electron-withdrawing nitro group connected to the conjugated system is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to the individual, unconjugated chromophores.
| Expected λₘₐₓ (nm) | Assignment | Description |
|---|---|---|
| ~230 - 270 nm | π→π | Electronic transitions localized primarily on the benzene ring system. |
| ~320 - 340 nm | π→π (Intramolecular Charge Transfer) | Transition involving the entire conjugated system, from the imidazole (donor-like) to the nitrobenzene (acceptor-like) moiety. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is expected to be dominated by contributions from the conjugated π-electron systems of the imidazole and nitrobenzene rings. The linkage of these two aromatic systems at the C2 position of the imidazole ring allows for significant electronic communication, leading to characteristic absorption bands.
Studies on analogous compounds, such as 2-(4-nitrophenyl)-1H-benzo[d]imidazole (4-NBI), provide valuable insights. In an aqueous solution at physiological pH (7.4), 4-NBI exhibits a distinct absorption peak at 340 nm. lookchem.com This absorption is attributed to π → π* transitions within the conjugated system. For this compound, a similar absorption profile is anticipated, with a primary absorption maximum likely appearing in the 300-350 nm range. The presence of the ethyl group on the imidazole nitrogen is not expected to significantly shift the main absorption band, as it is not directly part of the conjugated system.
The UV-Vis spectra of imidazole and its simple derivatives generally show absorption bands below 220 nm, corresponding to π → π* transitions within the imidazole ring. mdpi.com However, in the case of this compound, the more extended conjugation with the nitrophenyl group will result in a bathochromic (red) shift, moving the primary absorption to a longer wavelength, as seen with 4-NBI.
Table 1: UV-Vis Absorption Data for an Analogous Compound
| Compound | Solvent/Conditions | λmax (nm) | Reference |
|---|
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Core-Electron States
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition and chemical environment of atoms by measuring the binding energies of core-level electrons. For this compound, the key elements of interest are carbon (C), nitrogen (N), and oxygen (O).
Based on studies of 2-nitroimidazole (B3424786) (2NIM) and other related compounds, the following core-level binding energies can be anticipated nih.govfrontiersin.org:
C1s: The C1s spectrum is expected to be complex, with several overlapping peaks corresponding to the different carbon environments. The carbon atom (C2) of the imidazole ring, being bonded to two nitrogen atoms and the nitrophenyl group, is expected to have the highest binding energy among the ring carbons due to strong electron withdrawal. The carbons of the nitrophenyl ring will also exhibit chemical shifts, with the carbon attached to the nitro group showing a higher binding energy. The ethyl group carbons will have the lowest binding energies, characteristic of aliphatic carbons. In a study of imidazolium-based ionic liquids, the C1s binding energy for the carbon atom between two nitrogen atoms in the imidazole ring was found to be around 286.6 eV. researchgate.net In 2NIM, the C2 carbon has a binding energy significantly shifted to a higher value (a shift of 1.82 eV compared to imidazole) due to the electron-withdrawing nitro group. frontiersin.org
N1s: The N1s spectrum is expected to show distinct peaks for the two nitrogen atoms of the imidazole ring and the nitrogen of the nitro group. The nitrogen atom of the nitro group (-NO₂) will have the highest binding energy due to the highly oxidized environment. For nitroaromatics adsorbed on a gold surface, the N1s binding energy for the nitro group is observed in the range of 405-406 eV. cnr.it In 2NIM, the nitro group nitrogen (N6) has a binding energy around 405.5 eV. nih.gov The two nitrogen atoms in the imidazole ring will have different binding energies. The N1 atom, bonded to the ethyl group, and the N3 atom will be distinguishable. For 2NIM, the N1 and N3 binding energies are observed around 401.5 eV and 400.0 eV, respectively. nih.gov
O1s: The O1s spectrum is expected to show a single major peak corresponding to the two equivalent oxygen atoms of the nitro group. In 2NIM, the O1s binding energy is found to be around 532.5 eV. nih.gov
Table 2: Expected Core-Level Binding Energies (eV) for this compound based on Analogous Compounds
| Atom | Environment | Expected Binding Energy (eV) | Reference Analogues |
|---|---|---|---|
| C1s | C2 (imidazole) | ~287-288 | 2-nitroimidazole frontiersin.org |
| Phenyl ring | ~285-286 | Nitroaromatics cnr.it | |
| Ethyl group | ~284-285 | Imidazolium ionic liquids researchgate.net | |
| N1s | Nitro group (-NO₂) | ~405-406 | Nitroaromatics, 2-nitroimidazole nih.govcnr.it |
| N1 (imidazole) | ~401-402 | 2-nitroimidazole nih.gov | |
| N3 (imidazole) | ~399-400 | 2-nitroimidazole nih.gov |
Near-Edge X-ray Absorption Fine Structure (NEXAFS)
NEXAFS spectroscopy probes the transitions of core electrons to unoccupied molecular orbitals, providing information about the electronic structure and orientation of molecules. stanford.edu For this compound, the C, N, and O K-edge NEXAFS spectra would be of interest.
C K-edge: The C K-edge NEXAFS spectrum is expected to show sharp resonances corresponding to transitions from C1s core levels to unoccupied π* and σ* orbitals. Distinct π* resonances associated with the aromatic imidazole and nitrophenyl rings would be observed at lower energies (around 285-290 eV), while broader σ* resonances would appear at higher energies. cnr.it The polarization dependence of these resonances could be used to determine the orientation of the molecule on a surface.
N K-edge: The N K-edge spectrum would show characteristic π* resonances for the nitrogen atoms in the imidazole ring and the nitro group. The energies of these resonances would be sensitive to the chemical environment of the nitrogen atoms. nih.gov
O K-edge: The O K-edge spectrum would be dominated by a strong π* resonance associated with the N-O bonds of the nitro group. nih.gov
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques, such as Circular Dichroism, are used to study chiral molecules. Chirality refers to the property of a molecule being non-superimposable on its mirror image.
Circular Dichroism (CD) Spectroscopy
This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a Circular Dichroism spectrum. A CD spectrum would only be applicable if the molecule were modified to introduce a chiral center, if it formed stable chiral conformers, or if it was placed in a chiral environment. As there is no information in the scientific literature regarding chiral derivatives or specific chiral conformations of this compound, a discussion of CD spectroscopy is not currently applicable.
Theoretical and Computational Chemistry Investigations of 4 1 Ethyl Imidazol 2 Yl Nitrobenzene
Electronic Structure and Orbital Analysis
The electronic characteristics of 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene are fundamental to its reactivity and intermolecular interactions. Computational methods offer a powerful lens through which to examine these properties at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in determining optimized geometry and ground state electronic properties. researchgate.net
For this compound, it is anticipated that the imidazole (B134444) ring will act as an electron-donating group, creating a push-pull system with the electron-withdrawing nitrobenzene (B124822) moiety. This electronic interplay is crucial for its potential applications in nonlinear optics and medicinal chemistry. nih.gov
Molecular Orbital (MO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and kinetic stability. irjweb.com
In molecules containing a nitro group, the LUMO is typically localized on the nitroaromatic moiety, indicating its electron-accepting nature. researchgate.net Conversely, the HOMO is often distributed over the more electron-rich parts of the molecule. For this compound, the HOMO is expected to be predominantly located on the ethyl-imidazole ring, while the LUMO will likely be centered on the nitrobenzene ring. This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer upon electronic excitation.
The HOMO-LUMO energy gap for related imidazole derivatives has been calculated to be around 3.87 eV. orientjchem.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com The specific energy gap for this compound would be influenced by the electronic coupling between the imidazole and nitrobenzene rings.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Imidazole Derivative (ImTPh) | -5.61 | -1.74 | 3.87 |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.org In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the imidazole and ethyl groups, as well as the region around the nitro group, will likely exhibit a positive potential. The nitrogen atoms of the imidazole ring are also expected to be regions of negative potential. orientjchem.org
Studies on similar nitroaromatic compounds have confirmed that the nitro group creates a region of high positive potential on the aromatic ring, which can influence its stacking interactions and susceptibility to nucleophilic aromatic substitution. researchgate.net The charge distribution in 4-nitroimidazole (B12731) derivatives is significantly influenced by the substituents, with the nitro group being the most negative part of the molecule in many cases. amu.edu.pl
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of this compound are critical for its biological activity and material properties. Computational methods allow for the exploration of its conformational landscape and dynamic behavior.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. wayne.edu For this compound, a key conformational feature is the rotation around the single bond connecting the imidazole and benzene (B151609) rings. Mapping the PES for this rotation can reveal the most stable conformations and the energy barriers between them.
In a study of the structurally similar 2,2'-bi-1H-imidazole, DFT calculations showed that the trans conformation is the global minimum, while the cis conformation is a transition state. rsc.org The rotational barrier was estimated to be around 11.8 kcal/mol. rsc.org For this compound, a similar PES is expected, with the planarity of the molecule being influenced by steric hindrance between the rings and the ethyl group. The most stable conformation is likely to be non-planar to minimize steric repulsion.
| Compound | Method | Rotational Barrier (kcal/mol) |
|---|---|---|
| 2,2'-bi-1H-imidazole | B3LYP/6-31G* | 11.8 |
Molecular Dynamics (MD) Simulations for Conformation and Solvent Effects
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with a solvent. rdd.edu.iq MD simulations of imidazole in aqueous solution have shown the formation of stable hydration shells around the molecule, with specific hydrogen bonding interactions between the imidazole nitrogen atoms and water molecules. rdd.edu.iq
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry serves as a powerful tool in the prediction and interpretation of the spectroscopic properties of novel compounds. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the methods of choice for simulating its vibrational, nuclear magnetic resonance, and electronic spectra. These theoretical predictions, when correlated with experimental data, provide a comprehensive understanding of the molecule's structural and electronic characteristics. nih.govnih.gov
The vibrational modes of this compound can be predicted using DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearcher.life These calculations yield harmonic vibrational frequencies that correspond to the infrared (IR) and Raman active modes of the molecule. For a more accurate comparison with experimental spectra, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods. nih.gov
The predicted vibrational spectrum of this compound is expected to exhibit characteristic bands for its constituent functional groups. The nitro group (-NO2) typically shows strong symmetric and asymmetric stretching vibrations. The imidazole ring will have its own set of characteristic stretching and bending vibrations. The ethyl group will contribute C-H stretching and bending modes, and the phenyl ring will display its characteristic C-C stretching and C-H bending vibrations. researchgate.netnih.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Based on DFT/B3LYP Calculations of Analogous Compounds)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl and imidazole rings. |
| C-H stretch (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |
| C=N stretch (imidazole) | 1620 - 1550 | Stretching of the carbon-nitrogen double bonds within the imidazole ring. |
| C=C stretch (aromatic) | 1600 - 1450 | Stretching of the carbon-carbon double bonds in the phenyl ring. |
| NO₂ asymmetric stretch | 1560 - 1520 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |
| NO₂ symmetric stretch | 1360 - 1330 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |
| C-N stretch | 1300 - 1200 | Stretching of the carbon-nitrogen single bonds. |
Note: The data in this table is illustrative and based on computational studies of similar nitroaromatic and imidazole-containing compounds. nih.govnih.govresearchgate.net
Theoretical calculations of nuclear magnetic resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are invaluable for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR spectra. nih.govipb.pt
For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in the ethyl, imidazole, and nitrophenyl moieties. The electron-withdrawing nature of the nitro group is expected to cause a downfield shift (higher ppm values) for the protons and carbons on the phenyl ring, particularly those at the ortho and para positions relative to the nitro group. The chemical shifts of the imidazole ring protons and carbons will be influenced by the electronic effects of both the ethyl and nitrophenyl substituents. nih.govresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Based on Analogous Compounds)
| Atom | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |
| Ethyl-CH₃ | ~1.4 | ~15 |
| Ethyl-CH₂ | ~4.2 | ~45 |
| Imidazole-H4/H5 | ~7.2 - 7.8 | ~120 - 130 |
| Phenyl-H (ortho to imidazole) | ~7.5 - 7.7 | ~125 - 130 |
| Phenyl-H (ortho to NO₂) | ~8.2 - 8.4 | ~122 - 125 |
| Imidazole-C2 | - | ~145 |
| Imidazole-C4/C5 | - | ~120 - 130 |
| Phenyl-C (ipso-imidazole) | - | ~130 - 135 |
| Phenyl-C (ipso-NO₂) | - | ~147 |
Note: The data in this table is illustrative and based on experimental and computational data for similar substituted imidazoles and nitrobenzenes. nih.govresearchgate.netsciepub.com
Time-dependent density functional theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. qu.edu.qaresearchgate.net By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λ_max) can be predicted.
The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands arising from π → π* electronic transitions within the aromatic system. The presence of the nitro group and the extended conjugation between the imidazole and nitrophenyl rings are likely to result in absorption bands at longer wavelengths compared to the individual chromophores. researchgate.netlookchem.com Solvatochromic effects, the shift in absorption maxima with solvent polarity, can also be investigated computationally by employing implicit or explicit solvent models. qu.edu.qa
Table 3: Predicted UV-Vis Absorption Maxima for this compound (Based on TD-DFT Calculations of Analogous Compounds)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~320 - 350 | > 0.1 | π → π* transition involving the entire conjugated system. |
| S₀ → S₂ | ~250 - 280 | > 0.1 | π → π* transition localized primarily on the nitrophenyl moiety. |
Note: The data in this table is illustrative and based on TD-DFT calculations of similar nitrophenyl-imidazole compounds. qu.edu.qaresearchgate.netlookchem.com
Reaction Mechanism Studies and Chemical Reactivity Prediction
Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting the chemical reactivity of molecules. For this compound, theoretical studies can identify the most probable sites for electrophilic and nucleophilic attack, map out reaction pathways, and calculate kinetic parameters. nih.gov
The reactivity of this compound is dictated by the electronic properties of its constituent rings. The nitrobenzene moiety is electron-deficient due to the strong electron-withdrawing nature of the nitro group, making it susceptible to nucleophilic aromatic substitution. Conversely, the imidazole ring is generally electron-rich and prone to electrophilic attack.
Computational methods can be used to model the attack of various electrophiles and nucleophiles on the molecule. By analyzing the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), the most likely sites for reaction can be identified. For electrophilic attack, the positions on the imidazole ring are expected to be more reactive. For nucleophilic attack, the positions on the nitrobenzene ring, particularly those ortho and para to the nitro group, are the most probable targets. rasayanjournal.co.in
A detailed understanding of a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and optimize the geometry of transition states for various reactions involving this compound. rsc.org
Once the transition state is located, its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. Using transition state theory, this activation energy can be used to calculate the theoretical kinetic rate constant (k) for the reaction. These calculations can provide valuable insights into the feasibility and speed of different reaction pathways. rsc.orgderpharmachemica.com
Degradation Mechanism Modeling
The degradation of nitroaromatic compounds is often initiated by either reduction of the nitro group or oxidation of the aromatic system. nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, suggesting that reductive pathways may be more favorable. nih.gov
One common degradation pathway for nitroaromatic compounds involves the enzymatic reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino and then an amino group. These reactions can be facilitated by various microorganisms under anaerobic conditions. nih.gov
Another potential degradation mechanism is initiated by hydroxyl radical (•OH) attack, a key process in atmospheric and aquatic photochemical degradation. nih.gov Computational studies on nitrobenzene have shown that the •OH radical can add to the aromatic ring, forming hydroxynitrocyclohexadienyl radical isomers. nih.gov For this compound, the addition of •OH could occur at various positions on both the nitrobenzene and imidazole rings, leading to a complex mixture of intermediates and subsequent ring cleavage products. The specific sites of attack and the relative stability of the resulting intermediates can be predicted using computational methods like Density Functional Theory (DFT).
Furthermore, the nitro-nitrite rearrangement is another potential unimolecular decomposition pathway for nitroaromatic compounds, particularly in the gas phase or under pyrolytic conditions. researchgate.net This process involves the isomerization of the nitro group to a nitrite (B80452) group, which can then lead to the cleavage of the C-NO bond.
Table 1: Plausible Degradation Steps for this compound
| Step | Reaction Type | Reactant | Product |
| 1 | Nitro Reduction | This compound | 4-(1-Ethyl-imidazol-2-yl)-nitrosobenzene |
| 2 | Nitro Reduction | 4-(1-Ethyl-imidazol-2-yl)-nitrosobenzene | N-(4-(1-Ethyl-imidazol-2-yl)phenyl)hydroxylamine |
| 3 | Nitro Reduction | N-(4-(1-Ethyl-imidazol-2-yl)phenyl)hydroxylamine | 4-(1-Ethyl-imidazol-2-yl)aniline |
| 4 | Oxidation | This compound + •OH | Hydroxylated intermediates |
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent environment can significantly influence the molecular properties and reactivity of a solute molecule. For this compound, computational studies on related nitroimidazole and nitrobenzene derivatives suggest that solvent polarity will play a crucial role in altering its electronic structure and spectroscopic properties. mdpi.comnih.govrri.res.inrsc.org
Computational chemistry methods, such as those employing continuum solvation models like the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. These models have shown that for many nitroimidazole-based compounds, a change in solvent from a nonpolar to a polar environment can lead to a reordering of the energetic stability of different molecular conformers. mdpi.comnih.gov For this compound, this could manifest as changes in the dihedral angle between the imidazole and nitrobenzene rings in response to solvent polarity.
Furthermore, the electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are expected to be sensitive to the solvent. In nitroimidazole derivatives, electron-withdrawing substituents tend to increase properties like the ionization potential and electrophilicity, and these effects can be modulated by the solvent. rsc.org An increase in solvent polarity is generally expected to lead to a larger dipole moment for this compound due to the stabilization of its charge-separated resonance structures.
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a well-documented phenomenon for many nitroaromatic compounds. rri.res.inresearchgate.net Theoretical investigations on similar molecules suggest that this compound would likely exhibit changes in its UV-Vis absorption spectrum in different solvents. rsc.org These shifts are related to the differential solvation of the ground and excited electronic states. Time-dependent DFT (TD-DFT) calculations can be employed to predict these spectral shifts and understand the nature of the electronic transitions involved.
Table 2: Predicted Solvent Effects on Properties of this compound
| Property | Effect of Increasing Solvent Polarity | Theoretical Basis |
| Dipole Moment | Increase | Stabilization of charge-separated states |
| Conformational Stability | Potential reordering of stable conformers | Differential solvation of conformers |
| UV-Vis λmax | Shift in absorption maximum (solvatochromism) | Differential stabilization of ground and excited states |
| Reactivity | Alteration of reaction barriers and pathways | Stabilization of transition states and intermediates |
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical parameters)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or chemical activity. mdpi.comarxiv.org For nitroaromatic compounds, QSAR studies have been extensively used to predict properties such as toxicity and mutagenicity. nih.govnih.gov A QSAR model for this compound would aim to correlate its structural and electronic parameters with a specific activity.
In the context of chemical parameters, QSAR models for nitroaromatics often rely on quantum chemical descriptors. mdpi.comnih.gov These descriptors provide a more fundamental insight into the molecular properties governing activity compared to simple physicochemical parameters. Key quantum chemical descriptors that are frequently employed in QSAR studies of nitroaromatic compounds include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the electron-donating ability of a molecule.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is a crucial descriptor for nitroaromatic compounds, as a lower E_LUMO indicates a greater electron-accepting ability, which is often correlated with mechanisms of toxicity involving nitro-reduction. mdpi.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity.
Dipole Moment (μ): This descriptor can be related to the transport and binding of a molecule to a biological target.
Atomic Charges: The partial charges on specific atoms, particularly those of the nitro group, can be important for intermolecular interactions.
QSAR studies on nitroimidazoles have also highlighted the importance of descriptors related to electron affinity in predicting their radiosensitizing efficiency. researchgate.netnih.gov For a series of related compounds, a QSAR model could be developed using multiple linear regression (MLR) or more advanced machine learning methods to establish a mathematical relationship between these descriptors and an observed activity. nih.gov For instance, a hypothetical QSAR model for the mutagenicity of a series of nitroimidazole derivatives might take the form:
Log(Activity) = c_0 + c_1(E_LUMO) + c_2(LogP) + ...
Where c_i are regression coefficients and LogP is the octanol-water partition coefficient, a measure of hydrophobicity. mdpi.com
Table 3: Key Chemical Descriptors for QSAR Modeling of this compound
| Descriptor | Type | Relevance |
| E_LUMO | Quantum Chemical | Electron-accepting ability, nitro-reduction potential |
| E_HOMO | Quantum Chemical | Electron-donating ability, susceptibility to oxidation |
| HOMO-LUMO Gap | Quantum Chemical | Chemical reactivity and stability |
| Dipole Moment | Quantum Chemical | Polarity, intermolecular interactions |
| LogP | Physicochemical | Hydrophobicity, membrane permeability |
| Molecular Weight | Constitutional | Size and bulk |
Molecular Interactions and Mechanistic Studies of 4 1 Ethyl Imidazol 2 Yl Nitrobenzene and Its Derivatives
Molecular Recognition and Binding Mechanisms
The ability of 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene to interact with biological macromolecules and other chemical entities is largely dictated by a combination of non-covalent and covalent interactions. These interactions are crucial for its potential applications in medicinal chemistry and materials science.
Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding, electrostatic interactions)
Non-covalent interactions are fundamental to the supramolecular chemistry of this compound, influencing its crystal packing, solubility, and interactions with biological targets. nih.gov The aromatic nature of both the imidazole (B134444) and nitrobenzene (B124822) rings facilitates π-π stacking interactions, which are significant in stabilizing molecular assemblies. researchgate.netnih.govmdpi.com The electron-rich imidazole ring can stack with the electron-deficient nitrobenzene ring of an adjacent molecule, creating favorable quadrupole-quadrupole interactions. rsc.org
Hydrogen bonding also plays a critical role. While the 1-ethyl substitution on the imidazole ring precludes it from acting as a hydrogen bond donor at that position, the nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor. nih.govresearchgate.net Furthermore, the oxygen atoms of the nitro group are potent hydrogen bond acceptors, capable of forming interactions with suitable donor groups. nih.govdocumentsdelivered.com In derivatives of this compound that contain N-H or O-H groups, these can serve as hydrogen bond donors, further directing molecular recognition events. nih.goviucr.org
Table 1: Key Non-Covalent Interactions in this compound Derivatives
| Interaction Type | Participating Moieties | Description |
| π-π Stacking | Imidazole ring, Nitrobenzene ring | Face-to-face or offset stacking between the aromatic rings of adjacent molecules, contributing to crystal lattice stability. researchgate.netnih.gov |
| Hydrogen Bonding | Imidazole N3 atom (acceptor), Nitro group oxygen atoms (acceptor) | Formation of hydrogen bonds with donor groups such as N-H or O-H from other molecules or solvent. nih.govnih.gov |
| Electrostatic Interactions | Entire molecule | Attraction between the partial positive and partial negative charges on the molecule, influencing its orientation and interaction with polar molecules. nih.gov |
Covalent Adduct Formation (e.g., with proteins, DNA, where the chemical mechanism is the focus)
Under reductive conditions, the nitro group of this compound can be metabolized to form highly reactive intermediates that are capable of forming covalent adducts with biological macromolecules such as proteins and DNA. psu.edu This process is a key aspect of the biological activity of many nitroaromatic compounds. researchgate.netnih.gov
The reduction of the nitro group proceeds through a series of intermediates, including the nitroso and hydroxylamine (B1172632) derivatives. psu.eduresearchgate.net The N-hydroxylamine intermediate can be further activated, for instance by protonation or esterification, to form a highly electrophilic nitrenium ion. psu.edu This nitrenium ion is a potent electrophile that can react with nucleophilic sites on proteins (e.g., cysteine, histidine, lysine (B10760008) residues) and DNA (e.g., guanine (B1146940) bases), leading to the formation of stable covalent adducts. umn.edunih.govnih.govresearcher.life The formation of these adducts can lead to alterations in protein function and can cause DNA damage. psu.edu
The specific mechanism of covalent adduct formation is dependent on the cellular environment, including the presence of specific enzymes and the redox potential of the cell. psu.eduresearchgate.net The study of these covalent modifications is crucial for understanding the molecular mechanisms of action and for the design of targeted therapeutic agents. nih.govwhiterose.ac.uk
Redox Chemistry and Bioreduction Pathways of the Nitro Group
The redox chemistry of the nitro group is a central feature of this compound, underpinning its chemical reactivity and biological effects.
Electron Transfer Mechanisms and Intermediate Radical Species
The bioreduction of the nitro group is often initiated by a single-electron transfer from a flavoenzyme, such as NADPH-cytochrome P450 reductase, to the nitroaromatic compound. researchgate.netnih.gov This electron transfer results in the formation of a nitro anion radical. researchgate.netnih.govresearchgate.net The stability of this radical species is influenced by the electronic properties of the substituents on the aromatic ring.
The nitro anion radical can undergo further reduction to form the nitroso derivative, which is then reduced to the hydroxylamine, and finally to the amine. researchgate.netresearchgate.net Alternatively, in the presence of molecular oxygen, the nitro anion radical can transfer its excess electron to oxygen to generate a superoxide (B77818) radical, regenerating the parent nitro compound in a process known as futile cycling. researchgate.net This cycling can lead to the generation of reactive oxygen species and oxidative stress.
The intermediates in this reduction pathway, particularly the nitroso and hydroxylamine species, are reactive and can participate in various chemical reactions, including the covalent adduct formation described previously. psu.eduresearchgate.net The study of these electron transfer processes and the characterization of the intermediate radical species are essential for a complete understanding of the compound's mechanism of action. rsc.orgsemanticscholar.org
Impact of the Nitro Group on Chemical Reactivity
The strongly electron-withdrawing nature of the nitro group has a profound impact on the chemical reactivity of the benzene (B151609) ring in this compound. quora.comaskfilo.com The nitro group deactivates the aromatic ring towards electrophilic substitution reactions by withdrawing electron density from the ring system. quora.com This deactivation effect is most pronounced at the ortho and para positions relative to the nitro group. askfilo.com Consequently, electrophilic substitution reactions on the nitrobenzene moiety, if they occur, are directed to the meta position. askfilo.comquora.com
Conversely, the electron-deficient nature of the nitro-substituted benzene ring makes it more susceptible to nucleophilic aromatic substitution, although this is less common. The presence of the nitro group also influences the acidity of any protons on adjacent carbons and can affect the stability of intermediates in various reactions. nih.govresearchgate.netnih.gov
Ligand Design and Coordination Chemistry using the Imidazole Moiety
The imidazole moiety of this compound is a versatile functional group for ligand design and coordination chemistry. mdpi.comnih.govresearchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring makes it an excellent Lewis base, capable of coordinating to a wide variety of metal ions. nih.govnih.gov
The coordination of the imidazole nitrogen to a metal center can be used to construct a diverse range of supramolecular structures, including discrete coordination complexes and extended coordination polymers. rsc.org The electronic and steric properties of the this compound ligand can be tuned by modifying the substituents on both the imidazole and nitrobenzene rings, allowing for the rational design of metal complexes with specific geometries, electronic properties, and catalytic activities. mdpi.comvensel.org
The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The interplay between the coordinating imidazole group and the redox-active nitro group can lead to novel properties and reactivity in the corresponding metal complexes.
Synthesis of Metal-Organic Frameworks (MOFs) with this compound as a Ligand
The synthesis of Metal-Organic Frameworks (MOFs) incorporating imidazole-based ligands is a well-established field, and the methodologies employed can be adapted for the use of this compound. Typically, the formation of these crystalline materials involves the self-assembly of metal ions or clusters with organic linkers. Solvothermal and hydrothermal methods are the most common synthetic routes, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures.
The choice of metal ion is crucial in determining the final architecture and properties of the MOF. Transition metals such as zinc(II), cadmium(II), cobalt(II), and copper(II) are frequently used due to their versatile coordination geometries. For instance, in the synthesis of related MOFs, metal nitrates or acetates are often used as the metal source. The this compound ligand would coordinate to the metal centers through the nitrogen atoms of the imidazole ring.
The reaction conditions, including the solvent system, temperature, reaction time, and the presence of modulators, play a significant role in the crystallization process and the resulting topology of the MOF. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol, or mixtures thereof. The presence of the nitro group on the phenyl ring of the ligand may influence its solubility and electronic properties, which in turn could affect the MOF assembly. While specific synthesis with this compound is not extensively documented, the general principles of MOF synthesis with analogous imidazole-containing ligands provide a solid foundation for its incorporation into novel framework structures.
A hypothetical synthesis could involve the reaction of a metal salt, such as zinc nitrate, with this compound in a solvent like DMF at a temperature between 80 and 150 °C for a period of 24 to 72 hours. The resulting crystalline product would then be isolated and characterized using techniques such as single-crystal X-ray diffraction to determine its structure.
Luminescent Properties of Coordination Polymers and Sensing Mechanisms for Nitroaromatics
Coordination polymers constructed from ligands containing aromatic and heterocyclic moieties often exhibit luminescence, making them suitable for applications in chemical sensing. rsc.org The incorporation of this compound into coordination polymers is expected to yield materials with interesting photoluminescent properties. The luminescence in such materials typically arises from ligand-centered π-π* or n-π* transitions, which can be modulated by coordination to a metal center.
A key application of luminescent coordination polymers is the detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives. acs.org The sensing mechanism is often based on luminescence quenching. When the luminescent coordination polymer is exposed to a nitroaromatic analyte, the excited state of the polymer can be quenched through processes such as photoinduced electron transfer (PET) or resonance energy transfer (RET). nih.gov The electron-deficient nature of nitroaromatics facilitates the transfer of an electron from the excited state of the luminescent framework to the analyte, leading to a decrease in the luminescence intensity.
In the case of a coordination polymer containing this compound, the presence of a nitro group on the ligand itself is a unique feature. This could potentially lead to intramolecular quenching or alter the sensing capabilities towards other nitroaromatic compounds. However, it is also plausible that the framework could still be highly sensitive to external nitroaromatic analytes. For example, a Eu-based MOF derived from a phenyl imidazole dicarboxylate ligand has demonstrated high sensitivity in the detection of nitrobenzene. The characteristic sharp emission bands of the Eu³⁺ ion were selectively quenched by various nitrobenzene derivatives.
The effectiveness of a luminescent sensor is often quantified by the Stern-Volmer constant (KSV), which is a measure of the quenching efficiency. Higher KSV values indicate a more sensitive sensor. The table below presents data for the sensing of nitrobenzene by different luminescent coordination polymers, illustrating the range of sensitivities that can be achieved.
| Coordination Polymer | Analyte | KSV (M-1) | Detection Limit | Reference |
| {[Eu(µ3-HPhIDC)(µ2-C2O4)0.5(H2O)]·2H2O}n | Nitrobenzene | Not Reported | High Sensitivity | researchgate.net |
| Cd(II) Coordination Polymer | Nitrobenzene | Not Reported | 1.15 x 10-10 M | mdpi.com |
| Two Cu(I) Coordination Polymers | Nitrobenzene | Not Reported | Promising Sensing Material | rsc.org |
It is important to note that the sensing performance can be influenced by factors such as the porosity of the material, the nature of the metal center, and the specific interactions between the framework and the analyte.
Metal-Ligand Binding Thermodynamics and Kinetics
The stability and formation of coordination complexes, including MOFs, are governed by the thermodynamics and kinetics of the metal-ligand binding. The interaction between a metal ion and this compound would primarily involve the coordination of the lone pair of electrons on a nitrogen atom of the imidazole ring to the metal center, forming a coordinate covalent bond.
Thermodynamics: The thermodynamic stability of the metal-ligand bond is described by the stability constant (or formation constant), which is related to the Gibbs free energy change (ΔG) of the complexation reaction. A more negative ΔG corresponds to a more stable complex. The stability is influenced by several factors, including:
The nature of the metal ion: Factors such as the charge, size, and electron configuration of the metal ion affect the strength of the coordination bond.
The nature of the ligand: The basicity of the imidazole nitrogen is a key factor. The presence of the electron-withdrawing nitro group on the phenyl ring in this compound is expected to decrease the electron density on the imidazole ring, thereby reducing its basicity and potentially leading to a less stable metal complex compared to a similar ligand without the nitro group.
The chelate effect: If the ligand were to coordinate to the metal center through more than one donor atom (which is not the case for this monodentate ligand), the stability of the complex would be significantly enhanced.
Kinetics: The kinetics of metal-ligand binding refer to the rates of the formation and dissociation of the coordination complex. These rates are crucial in understanding the mechanism of MOF self-assembly. Ligand exchange reactions in metal complexes can be either rapid (labile) or slow (inert). The kinetic lability of a complex is dependent on the metal ion and the ligand. For instance, Al(III) complexes are known to be kinetically inert. mdpi.com
Structure Activity Relationship Sar Studies Centered on the 4 1 Ethyl Imidazol 2 Yl Nitrobenzene Scaffold
Design Principles for Derivatization of the 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene Nucleus
The derivatization of the this compound core is guided by several key principles aimed at optimizing its pharmacological profile. These strategies are centered around modulating the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, to enhance its potency, selectivity, and pharmacokinetic properties.
One fundamental approach involves the introduction of a diverse range of functional groups at specific positions on the imidazole (B134444) and nitrobenzene (B124822) rings. This allows for the systematic probing of the chemical space around the core scaffold to identify key interactions with the biological target. For instance, the imidazole ring, with its two nitrogen atoms, offers opportunities for hydrogen bonding and coordination with metal ions within an active site. nih.gov The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzene (B151609) ring and can be a key pharmacophore. researchgate.net
Another design principle is the application of bioisosteric replacements. This involves substituting certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. For example, the nitro group could be replaced with other electron-withdrawing groups to fine-tune the electronic character of the molecule.
Furthermore, computational modeling and structure-based drug design are increasingly employed to guide the derivatization process. These methods allow for the in-silico prediction of how different modifications will affect the binding affinity and selectivity of the compound for its target, thereby enabling a more rational and efficient design of novel analogs.
Systematic Modifications at the Imidazole-Nitrogen (N1) Position
The N1 position of the imidazole ring is a critical site for modification, as substituents at this position can significantly impact the compound's steric and electronic properties, as well as its metabolic stability. The ethyl group in the parent compound, this compound, serves as a foundational element for exploring the effects of N-alkylation.
Studies on N-alkylated imidazole derivatives have shown that increasing the chain length of the alkyl group can influence antibacterial activity. nih.gov This suggests that systematic modifications at the N1 position of the this compound scaffold could modulate its biological activity. A hypothetical SAR study could involve synthesizing a series of analogs with varying alkyl chains (from methyl to longer, branched, or cyclic alkyl groups) to probe the size and nature of the binding pocket in the target protein.
The introduction of different functional groups on the N1-alkyl chain, such as hydroxyl, amino, or carboxylic acid moieties, can also be explored to introduce new interaction points (e.g., hydrogen bond donors or acceptors) and to modify the compound's solubility and pharmacokinetic profile. The regioselectivity of N-alkylation of nitroimidazoles is a key consideration in the synthesis of these derivatives, with various reaction conditions being optimized to favor substitution at the desired nitrogen atom. nih.gov
Table 1: Representative Modifications at the Imidazole-Nitrogen (N1) Position and Their Potential Impact on Activity
| R Group at N1 | Potential Impact on Physicochemical Properties | Expected Influence on Biological Activity |
| -CH₃ | Decreased lipophilicity compared to ethyl | Altered binding affinity and selectivity |
| -CH₂CH₂OH | Increased hydrophilicity, potential for H-bonding | Improved solubility, potential for new interactions |
| -c-C₃H₅ | Increased rigidity and steric bulk | Probing of hydrophobic pockets |
| -CH₂-Ph | Introduction of aromatic interactions (π-π stacking) | Enhanced binding through additional interactions |
Substituent Effects on the Nitrobenzene Ring (e.g., electronic and steric influences)
The nitrobenzene ring of this compound is a prime target for substitution to modulate the electronic and steric properties of the molecule. The nitro group itself is a strong electron-withdrawing group, which can be crucial for the compound's mechanism of action, particularly in contexts where bioreductive activation is required. researchgate.net
The introduction of additional substituents on the nitrobenzene ring can have profound effects on the compound's activity. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), would be expected to decrease the electron-withdrawing nature of the ring, potentially affecting its reduction potential and interaction with electron-deficient pockets in a target. Conversely, the addition of further electron-withdrawing groups (EWGs), like cyano (-CN) or trifluoromethyl (-CF₃), would enhance the electron-deficient character of the ring.
Table 2: Hypothetical Substituent Effects on the Nitrobenzene Ring
| Substituent (X) | Position | Electronic Effect | Steric Effect | Anticipated SAR Outcome |
| -OCH₃ | para | Electron-donating | Moderate | May decrease activity if reduction is key |
| -Cl | meta | Electron-withdrawing | Small | Could enhance activity through electronic effects |
| -CF₃ | para | Strong electron-withdrawing | Moderate | Potentially increased activity and metabolic stability |
| -C(CH₃)₃ | ortho | Electron-donating | Large | Likely to decrease activity due to steric hindrance |
Linker Chemistry and Conjugation Strategies
While the core scaffold of this compound is the primary focus, linker chemistry and conjugation strategies can be employed to attach this molecule to other moieties, such as targeting ligands or carrier molecules. The choice of linker is critical as it can influence the stability, solubility, and release characteristics of the conjugate.
Linkers can be designed to be stable under physiological conditions but cleavable in a specific biological environment, such as the low pH of a tumor or the presence of specific enzymes. This allows for the targeted delivery and release of the active compound. Common linker strategies include the use of ester, amide, or carbamate (B1207046) bonds, which can be hydrolyzed, or more sophisticated linkers that are sensitive to specific biological triggers.
For instance, a flexible linker like a polyethylene (B3416737) glycol (PEG) chain could be used to improve the solubility and pharmacokinetic profile of the compound. Alternatively, a rigid linker might be employed to maintain a specific distance and orientation between the this compound moiety and a conjugated partner. The thiomethylene bridge has been successfully used as a flexible linker in designing imidazole-based conjugates. researchgate.net
Elucidation of Chemical Determinants for Specific Molecular Interactions
Understanding the specific molecular interactions between this compound derivatives and their biological targets is paramount for rational drug design. This involves identifying the key chemical features of the molecule that are responsible for its binding affinity and selectivity.
The imidazole ring, being an electron-rich aromatic system with two nitrogen atoms, can participate in a variety of non-covalent interactions. nih.gov The N3 nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the N1-H (in the un-substituted parent imidazole) can be a hydrogen bond donor. The π-system of the imidazole ring can also engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site.
Techniques such as X-ray crystallography of ligand-protein complexes, nuclear magnetic resonance (NMR) spectroscopy, and computational docking studies are invaluable for elucidating these interactions at an atomic level.
Rational Design of Analogs based on Computational and Mechanistic Insights
The integration of computational chemistry and mechanistic studies provides a powerful platform for the rational design of novel analogs of this compound with improved properties.
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested analogs, thereby prioritizing synthetic efforts.
Molecular docking simulations can predict the binding mode and affinity of designed analogs within the active site of a target protein. This allows for the in-silico screening of virtual libraries of compounds and the identification of those with the most promising predicted binding characteristics. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode.
Mechanistic insights, such as understanding the role of bioreduction of the nitro group in the compound's activity, can also guide the design of new analogs. For example, if reduction is essential, modifications that enhance the reduction potential of the nitro group could lead to more potent compounds. Conversely, if the nitro group is associated with toxicity, bioisosteric replacements could be explored to mitigate this while retaining the desired biological activity.
Degradation Pathways and Environmental Transformation Studies of 4 1 Ethyl Imidazol 2 Yl Nitrobenzene
Photodegradation Mechanisms and Products
Photodegradation is a key abiotic process that can lead to the transformation of organic compounds in the environment. For nitroaromatic compounds, this process is often initiated by the absorption of ultraviolet (UV) radiation.
Studies on various nitroimidazole derivatives have shown that photodegradation in aqueous solutions typically follows first-order kinetics. researchgate.net The rate and efficiency of this process are influenced by factors such as the initial concentration of the compound, the pH of the solution, and the presence of natural organic matter. nih.gov For instance, the quantum yields for the photodegradation of several nitroimidazoles have been found to be very low, indicating a low efficiency of transformation upon direct absorption of light. nih.gov
The primary photodegradation mechanism for many nitroaromatic compounds involves the reduction of the nitro group. Another potential pathway is the cleavage of the bond between the nitro group and the aromatic ring. Theoretical studies on model nitroimidazole systems, such as 2-nitroimidazole (B3424786) and 4-nitroimidazole (B12731), suggest that upon UV excitation, a primary decomposition product is the nitric oxide (NO) molecule, formed through a nitro-nitrite isomerization on the excited state potential energy surface. nih.gov Competitive reaction mechanisms on the ground state potential energy surface include NO2 elimination. nih.gov
For 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene, it can be hypothesized that photodegradation would proceed through similar pathways. The absorption of UV light could lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Alternatively, cleavage of the C-NO2 bond could occur, or reactions involving the imidazole (B134444) ring could be initiated. The presence of the ethyl group on the imidazole ring may also influence the degradation pathway. The ultimate photodegradation products could range from hydroxylated derivatives to smaller, more oxidized fragments like organic acids and ammonia (B1221849). researchgate.net
Table 1: Potential Photodegradation Products of this compound (Hypothesized)
| Precursor Compound | Potential Photodegradation Products | Potential Mechanism |
| This compound | 4-(1-Ethyl-imidazol-2-yl)-nitrosobenzene | Reduction of the nitro group |
| 4-(1-Ethyl-imidazol-2-yl)-phenylhydroxylamine | Further reduction of the nitroso group | |
| 4-(1-Ethyl-imidazol-2-yl)-aniline | Complete reduction of the nitro group | |
| 1-Ethyl-2-(4-nitrophenyl)imidazole-N-oxide | Oxidation of the imidazole ring | |
| Nitric Oxide (NO) and 1-Ethyl-2-(4-hydroxyphenyl)imidazole | Nitro-nitrite isomerization followed by NO release | |
| Nitrogen Dioxide (NO2) and 1-Ethyl-2-phenylimidazole | Cleavage of the C-NO2 bond | |
| Smaller organic acids, ammonia | Ring opening and further oxidation |
Chemical Degradation under Various Environmental Conditions
The chemical degradation of this compound in the environment is expected to be influenced by conditions such as pH, temperature, and the presence of oxidizing or reducing agents. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to electrophilic attack and oxidative degradation. nih.gov
Under reducing conditions, which can be found in anoxic sediments and groundwater, the nitro group is susceptible to reduction. This can lead to the formation of the corresponding aniline (B41778) derivative, 4-(1-Ethyl-imidazol-2-yl)-aniline, through nitroso and hydroxylamine (B1172632) intermediates. The rate of this reduction would depend on the redox potential of the environment and the presence of electron donors.
In contrast, under strongly oxidizing conditions, such as those created by advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−), degradation is more likely. nih.gov Theoretical studies on the degradation of metronidazole (B1676534), a nitroimidazole, have shown that •OH radicals can add to the imidazole ring, particularly at the carbon atom bonded to the nitro group. nih.gov This addition can initiate a series of reactions leading to ring opening and mineralization. nih.gov For this compound, a similar attack by hydroxyl radicals on either the benzene (B151609) or imidazole ring could occur, leading to the formation of hydroxylated intermediates and subsequent ring cleavage.
The stability of the imidazole ring itself can be affected by environmental conditions. Studies on the degradation of alkylated imidazoles have shown that they can undergo oxidation, leading to ring opening and the formation of smaller organic acids and amides. ntnu.no
Theoretical Modeling of Degradation Kinetics and Pathways
Theoretical modeling, often employing density functional theory (DFT), provides valuable insights into the mechanisms and kinetics of degradation reactions where experimental data is scarce.
For nitroaromatic compounds, theoretical studies can predict the most likely sites for radical attack and the energy barriers for different reaction pathways. A theoretical study on the degradation of metronidazole by •OH and SO4•− radicals identified that the addition of these radicals to the carbon atom attached to the nitro group is the most feasible initial reaction step. nih.gov Subsequent reactions were predicted to involve O2 addition, hydrogen abstraction, and bond breakage. nih.gov
Similarly, theoretical investigations into the decomposition of model nitroimidazoles have elucidated the role of conical intersections in the photodissociation mechanism, leading to the formation of nitric oxide. nih.gov These models can also predict the relative stability of different isomers and the bond dissociation energies, which are crucial for understanding thermal degradation pathways. nih.gov
For this compound, theoretical modeling could be employed to:
Calculate the electron density distribution to predict reactive sites.
Model the reaction pathways for photodegradation, including nitro-group reduction and ring cleavage.
Determine the activation energies for reactions with key environmental oxidants like •OH.
Predict the kinetic parameters for various degradation reactions.
Table 2: Predicted Rate Constants for the Reaction of Nitroaromatic Compounds with Hydroxyl Radicals (Illustrative)
| Compound | Predicted Rate Constant (M⁻¹s⁻¹) | Method |
| Nitrobenzene (B124822) | 3.0 x 10⁹ | Pulse radiolysis |
| Metronidazole | 1.69 x 10⁹ (with SO₄⁻•) | DFT Calculation nih.gov |
| This compound | Hypothesized to be in a similar range | Prediction based on structural similarity |
Biotransformation Pathways (focus on chemical transformations, not biological effects)
Biotransformation by microorganisms is a significant pathway for the environmental degradation of many organic pollutants. For nitroaromatic compounds, the primary and most widely reported biotransformation is the reduction of the nitro group under anaerobic or microaerophilic conditions. nih.govcswab.org This process is catalyzed by nitroreductase enzymes. mdpi.com
The biotransformation of this compound would likely begin with the stepwise reduction of the nitro group to form 4-(1-Ethyl-imidazol-2-yl)-nitrosobenzene, then 4-(1-Ethyl-imidazol-2-yl)-phenylhydroxylamine, and finally 4-(1-Ethyl-imidazol-2-yl)-aniline. The resulting aromatic amine may be more susceptible to further degradation, such as ring cleavage by dioxygenase enzymes, although aromatic amines can also be persistent.
Studies on the metabolism of the nitroimidazole drug metronidazole show that it is metabolized in the liver via side-chain oxidation and glucuronide formation. The primary oxidation metabolite is 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole. This suggests that for this compound, oxidation of the ethyl group could be a potential biotransformation pathway.
Furthermore, research on the biotransformation of another nitroimidazole, ronidazole, has indicated that the presence of microflora is not essential for the formation of persistent tissue residues, but it does influence the distribution of the drug, suggesting that microbial action plays a role in its transformation. nih.gov
Table 3: Potential Biotransformation Products of this compound (Hypothesized)
| Precursor Compound | Potential Biotransformation Product | Enzymatic Process |
| This compound | 4-(1-Ethyl-imidazol-2-yl)-nitrosobenzene | Nitroreductase |
| 4-(1-Ethyl-imidazol-2-yl)-phenylhydroxylamine | Nitroreductase | |
| 4-(1-Ethyl-imidazol-2-yl)-aniline | Nitroreductase | |
| 4-(1-(1-Hydroxyethyl)-imidazol-2-yl)-nitrobenzene | Cytochrome P450 monooxygenase | |
| Ring-cleavage products | Dioxygenase |
Future Research Directions and Unexplored Avenues for 4 1 Ethyl Imidazol 2 Yl Nitrobenzene Research
Development of Advanced Spectroscopic Techniques for In Situ Characterization
Future investigations into 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene will greatly benefit from the application and development of advanced spectroscopic techniques for in situ characterization. Techniques such as time-resolved and spatially-resolved in-situ spectroscopy can provide real-time insights into the dynamic processes involving this molecule. nih.gov Pump-probe spectroscopy, a time-resolved method, could be employed to initiate a reaction with a "pump" pulse and monitor the subsequent dynamics with a "probe" pulse, offering a window into the reaction kinetics and transient intermediates. nih.gov
Furthermore, ultrafast transient absorption spectroscopy (TAS) is a powerful tool to study the excess energy redistribution dynamics of nitroaromatic compounds. nih.gov By employing a pump pulse to excite the molecule and a white light continuum probe, researchers can track the excited-state dynamics from femtoseconds to microseconds. This would be invaluable for understanding the photophysics of this compound, including processes like intersystem crossing and internal conversion, which are characteristic of nitroaromatic compounds. researchgate.netnih.gov
Surface-Enhanced Raman Spectroscopy (SERS) offers another promising avenue for in-situ characterization, particularly for detecting and identifying trace amounts of nitroimidazole derivatives. oup.com This technique, often combined with chromatography (TLC-SERS), can provide highly sensitive and specific spectral fingerprints, which would be beneficial for monitoring the compound in complex matrices. oup.com
Exploration of Novel Synthetic Methodologies for Complex Derivatives
The synthesis of complex derivatives of this compound is crucial for systematically exploring its structure-activity relationships. Future research should focus on moving beyond traditional synthetic methods towards more efficient, sustainable, and versatile strategies. Recent advancements in imidazole (B134444) synthesis, such as multicomponent reactions, the use of novel catalysts (including magnetic porous nanospheres and nano-SiO2), and green chemistry approaches like microwave irradiation and solvent-free conditions, offer promising avenues. oup.comresearchgate.net
Transition metal-catalyzed reactions, employing catalysts based on copper and palladium, have shown great potential in improving the efficiency and selectivity of imidazole synthesis. oup.com These methods could be adapted to introduce a wide range of functional groups onto the this compound scaffold, allowing for the fine-tuning of its electronic and steric properties. Furthermore, the development of one-pot syntheses would streamline the production of derivatives, making them more accessible for further studies. researchgate.net
For the nitroaromatic component, innovative approaches such as three-component ring transformations of dinitropyridone can provide access to functionalized nitroanilines and nitropyridines that are otherwise difficult to obtain. nih.gov Additionally, recent progress in the reductive functionalization of nitro compounds using iron(salen) complexes presents an opportunity for chemoselective modifications, which could be instrumental in creating a diverse library of derivatives. nih.gov
Deeper Computational Insights into Excited State Dynamics and Reactivity
To complement experimental studies, deeper computational investigations into the excited state dynamics and reactivity of this compound are essential. Advanced computational methods like CASPT2//CASSCF and Time-Dependent Density Functional Theory (TD-DFT) can provide a detailed picture of the photophysical and photochemical pathways of nitroaromatic compounds. researchgate.netnih.gov These methods can be used to map out the potential energy surfaces of the excited states, identify key intermediates and transition states, and elucidate the mechanisms of processes such as intersystem crossing and photodissociation. researchgate.net
For instance, computational studies on nitrobenzene (B124822) have revealed intricate decay paths along both singlet and triplet manifolds, offering explanations for its complex photochemistry. researchgate.net Similar investigations on this compound could predict its photostability and potential photochemical byproducts. Furthermore, TD-DFT calculations can be employed to understand the excited state intramolecular proton transfer (ESIPT) in imidazole-based systems, a process that is crucial for the functionality of many fluorescent probes and photosensitizers. nih.gov
Computational NMR spectroscopy, another powerful tool, can aid in the structural elucidation of novel derivatives and provide insights into their electronic properties. By combining these computational approaches, a comprehensive theoretical framework can be established to guide the rational design of new molecules with tailored photophysical and photochemical properties.
Design of Stimuli-Responsive Chemical Systems Incorporating the this compound Scaffold
The unique electronic properties of the imidazole and nitrobenzene moieties make the this compound scaffold a promising candidate for the development of stimuli-responsive chemical systems. The imidazole ring, with its pKa in a physiologically relevant range, can be exploited to create pH-responsive materials. oup.com For example, polymers grafted with imidazole derivatives have been shown to exhibit pH-sensitive phase transitions, making them suitable for applications in intracellular drug delivery.
Furthermore, the imidazole moiety can be functionalized to respond to other stimuli, such as CO2. researchgate.net Imidazole-containing materials have been developed that undergo a reversible hydrophobic-to-hydrophilic transition upon CO2 bubbling, leading to the formation of self-assembled nanoparticles. researchgate.net This CO2-responsiveness could be harnessed for targeted drug delivery or the development of smart materials.
The nitroaromatic group, on the other hand, is known for its ability to quench fluorescence through photoinduced electron transfer (PET). scielo.br This property can be utilized in the design of "turn-off" fluorescent sensors for various analytes. scielo.br By integrating the this compound scaffold into larger molecular architectures, it may be possible to create multi-stimuli responsive systems that react to changes in pH, CO2 concentration, and the presence of specific analytes.
Investigations into Interface Chemistry and Material Science Applications (e.g., as chemical sensors, as mentioned for related compounds)
The exploration of the interface chemistry and material science applications of this compound and its derivatives holds significant promise. The imidazole moiety is known for its ability to coordinate with metal ions and interact with various organic molecules, making it an excellent recognition element in chemical sensors. mdpi.com Imidazole-based fluorescent chemosensors have been developed for the detection of a wide range of analytes, including metal cations, anions, and small organic molecules. bohrium.comunigoa.ac.in
The nitroaromatic group can also be exploited for sensing applications. For instance, graphene-based chemical sensors have demonstrated high sensitivity and selectivity for the detection of nitrobenzene vapors. rsc.org By immobilizing this compound or its derivatives on surfaces or incorporating them into nanomaterials, novel sensors with enhanced performance could be fabricated.
Beyond sensing, these compounds could find applications in other areas of material science. For example, imidazole derivatives are being investigated for the development of sustainable materials, such as thermally stable and ionically conductive polymers. oup.com The unique optical and electronic properties of this compound could also be harnessed in the design of novel optoelectronic materials.
Expanding the Scope of Mechanistic Chemical Biology Investigations for Related Compounds
Expanding the scope of mechanistic chemical biology investigations of compounds related to this compound could reveal new therapeutic and diagnostic opportunities. Nitroimidazole derivatives are a well-established class of antibiotics and antiprotozoal agents, and their biological activity is intrinsically linked to the reductive activation of the nitro group. researchgate.net Under hypoxic conditions, such as those found in solid tumors and anaerobic bacteria, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic radical anions and other reactive intermediates that damage DNA and other macromolecules. nih.govresearchgate.netnih.gov
This hypoxia-selective activation has led to the development of nitroimidazole-based hypoxia-activated prodrugs (HAPs) for cancer therapy. researchgate.netnih.govnih.gov These prodrugs are designed to release a potent cytotoxic agent specifically in the hypoxic regions of tumors, thereby minimizing side effects on healthy tissues. nih.govnih.gov Future research could focus on designing and evaluating derivatives of this compound as novel HAPs.
Furthermore, the activity of nitroreductases is elevated in many cancer cells, providing a target for diagnostic probes. nih.gov Ratiometric fluorescent molecules that are sensitive to nitroreductase activity have been developed for cancer cell imaging. nih.gov By functionalizing the this compound scaffold with appropriate fluorophores, new probes for detecting and imaging nitroreductase activity in biological systems could be created. A deeper understanding of the interactions between these compounds and biological systems at a molecular level will be crucial for advancing their application in medicine.
Q & A
Basic: What are the common synthetic routes for 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene, and how are reaction conditions optimized?
The compound is typically synthesized via alkylation of 4-(imidazol-2-yl)-nitrobenzene with ethyl iodide under mild conditions. A key method involves nucleophilic substitution where the imidazole nitrogen reacts with ethyl iodide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours . Optimization includes controlling stoichiometry (1:1.2 molar ratio of imidazole to alkylating agent) and using catalysts like potassium carbonate to enhance yield. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced: How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For crystallographic validation, SHELX programs (e.g., SHELXL) refine structures against high-resolution data, addressing thermal motion and disorder . NMR chemical shifts (particularly for imidazole protons) should be compared with computed spectra (DFT methods) to identify tautomeric forms. Cross-validation using 2D NMR (HSQC, NOESY) and X-ray diffraction is critical .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR identifies imidazole protons (δ 7.5–8.2 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH, δ 4.0–4.2 ppm for CH). NMR confirms nitrophenyl (C-NO ~148 ppm) and imidazole carbons .
- IR : Strong NO asymmetric stretch (~1520 cm) and imidazole C=N (~1600 cm) .
- MS : Molecular ion peak at m/z 231 [M] with fragmentation patterns reflecting ethyl and nitro groups .
Advanced: How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
The nitro group acts as an electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing intermediates in Suzuki-Miyaura couplings. However, it can hinder palladium catalyst activity. Strategies include using Pd(OAc) with SPhos ligand in toluene/water at 100°C to achieve coupling with aryl boronic acids. Post-reduction of the nitro group to NH (H, Pd/C) enables further functionalization .
Basic: What are the recommended safety protocols for handling this compound in the lab?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust inhalation.
- Storage : In airtight containers at –20°C, away from reducing agents (risk of nitro group decomposition) .
Advanced: How can computational methods predict the compound’s bioactivity against specific enzyme targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like cytochrome P450 or kinases. The imidazole ring’s π-π stacking with aromatic residues and nitro group’s hydrogen bonding are key. QSAR models using Hammett constants (σ = 1.27) predict electron-deficient regions for electrophilic attack .
Basic: What solvents and conditions are optimal for recrystallization?
Use ethanol/water (7:3 v/v) at 60°C with slow cooling to 4°C. Crystals form as yellow needles. Alternative: Dichloromethane/hexane diffusion method for high-purity single crystals suitable for X-ray analysis .
Advanced: What strategies address low yields in large-scale alkylation reactions?
- Catalyst Optimization : Switch from KCO to CsCO for better solubility in DMF.
- Microwave Synthesis : Reduce reaction time (30 min at 100°C) with 20% higher yield .
- In Situ Monitoring : Use FT-IR to track imidazole N-alkylation progress .
Basic: How is the compound’s stability assessed under varying pH conditions?
Stability studies (HPLC monitoring) show degradation at pH < 2 (nitro group reduction) and pH > 10 (imidazole ring hydrolysis). Store in neutral buffers (pH 6–8) at 4°C for long-term stability .
Advanced: What mechanistic insights explain unexpected byproducts in imidazole alkylation?
Competing N3-alkylation (vs. N1) occurs due to steric hindrance from the ethyl group. - HMBC NMR identifies alkylation sites. Mitigate by pre-complexing imidazole with ZnCl to direct N1 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
